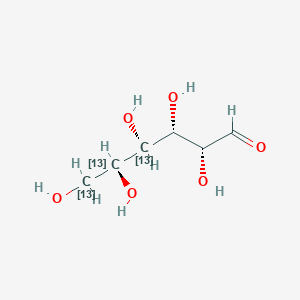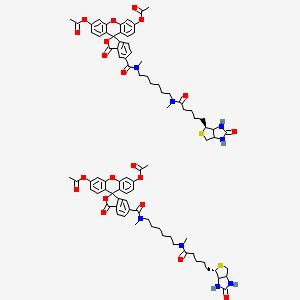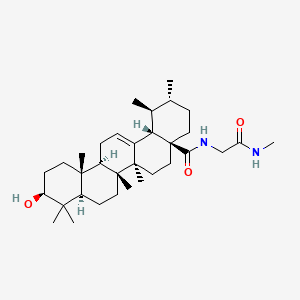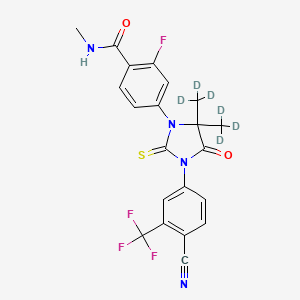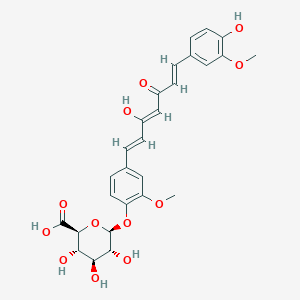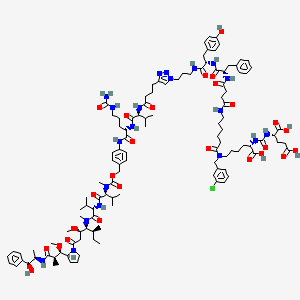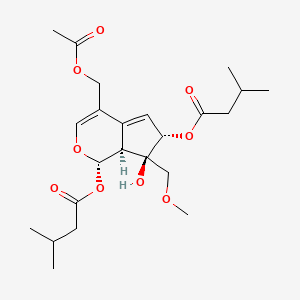
4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt is a deuterium-labeled derivative of 4-Aminobiphenyl b-D-Glucuronide Sodium Salt. This compound is primarily used in scientific research as a stable isotope-labeled standard. The deuterium labeling allows for precise quantification and tracking in various analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt involves the deuteration of 4-Aminobiphenyl followed by glucuronidation. The deuteration process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas or deuterated solvents under specific conditions. The glucuronidation step involves the reaction of the deuterated 4-Aminobiphenyl with glucuronic acid in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and glucuronic acid, with optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled standard for analytical methods such as mass spectrometry.
Biology: Employed in metabolic studies to trace the biotransformation of 4-Aminobiphenyl in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and excretion of drugs containing 4-Aminobiphenyl.
Industry: Applied in the development of new materials and chemicals, where precise quantification of 4-Aminobiphenyl derivatives is required.
Wirkmechanismus
The mechanism of action of 4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt involves its role as a tracer in analytical studies. The deuterium labeling allows for the precise tracking of the compound in various systems. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction pathways in chemical analyses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobiphenyl b-D-Glucuronide Sodium Salt: The non-deuterated version of the compound.
4-Aminobiphenyl: The parent compound without glucuronidation.
Deuterated Biphenyl Derivatives: Other biphenyl compounds labeled with deuterium.
Uniqueness
4-Aminobiphenyl-d5 b-D-Glucuronide Sodium Salt is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research settings where accurate measurement and tracking are crucial.
Eigenschaften
Molekularformel |
C18H18NNaO6 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-(2,3,4,5,6-pentadeuteriophenyl)anilino]oxane-2-carboxylate |
InChI |
InChI=1S/C18H19NO6.Na/c20-13-14(21)16(18(23)24)25-17(15(13)22)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,19-22H,(H,23,24);/q;+1/p-1/t13-,14-,15+,16-,17+;/m0./s1/i1D,2D,3D,4D,5D; |
InChI-Schlüssel |
ZXJUCVIKNNGTAE-VLVAMFIPSA-M |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
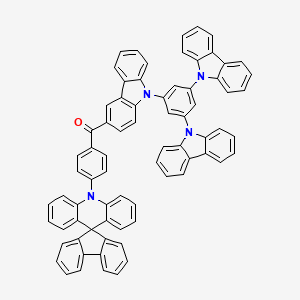
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
